Lipophilicity-Driven Differentiation: XLogP3 Comparison with First-Line Antitubercular Pyrazinamide
The computed XLogP3 value for 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide is 2.5 [1]. In contrast, the first-line antitubercular drug pyrazinamide (PZA) has a reported XLogP3 of -0.6 [2]. This substantial difference in lipophilicity is a critical determinant of passive membrane permeability and tissue distribution, positioning the title compound as a more lipophilic scaffold for optimizing cell penetration in mycobacterial or other intracellular infection models.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | Pyrazinamide, XLogP3 = -0.6 |
| Quantified Difference | ΔXLogP3 = 3.1 units (more lipophilic) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem) |
Why This Matters
This lipophilicity differential informs the selection of 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide over pyrazinamide when designing compounds with enhanced passive diffusion across lipid-rich mycobacterial cell walls.
- [1] PubChem. 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide. Computed Properties. XLogP3-AA: 2.5. View Source
- [2] PubChem. Pyrazinamide. Computed Properties. XLogP3: -0.6. View Source
